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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B8075322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK690693, a potent, ATP-

competitive pan-Akt inhibitor. It details the inhibitor's mechanism of action, quantitative

biochemical and cellular data, and standardized experimental protocols for its evaluation.

Core Mechanism of Action
GSK690693 is an aminofurazan-derived small molecule that functions as a highly potent, ATP-

competitive inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding

to the ATP-binding pocket of the Akt kinase domain, GSK690693 blocks the phosphorylation of

downstream substrates.[4] This inhibition disrupts the PI3K/Akt signaling pathway, a critical

cascade that regulates cell survival, proliferation, metabolism, and apoptosis.[3][5][6] The

disruption of this pro-survival pathway ultimately leads to the inhibition of tumor cell proliferation

and the induction of apoptosis in sensitive cancer cell lines.[1][3][4]

While highly selective for Akt isoforms compared to most other kinase families, GSK690693

does exhibit inhibitory activity against other members of the AGC kinase family, including PKA

and PKC, as well as kinases in the CAMK and STE families.[1][4][7]
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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
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Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular effects of GSK690693.

Table 1: Enzymatic Activity against Akt Isoforms
Target Assay Type IC₅₀ (nM) Apparent Kᵢ* (nM)

Akt1
Cell-free Kinase

Assay
2[1][7][8] 1[1]

Akt2
Cell-free Kinase

Assay
13[1][7][8] 4[1]

Akt3
Cell-free Kinase

Assay
9[1][7][8] 12[1]

Note: Kᵢ values are for

full-length Akt.

Table 2: Inhibitory Activity against Other Kinases
Kinase Family Target IC₅₀ (nM)

AGC PrkX 5[4][7]

AGC PKC isozymes 2 - 21[4][7]

AGC PKA 24[4][7]

CAMK AMPK 50[4][7]

CAMK DAPK3 81[4][7]

STE PAK6 6[4][7]

STE PAK4 10[4][7]

STE PAK5 52[4][7]

Table 3: Cellular Antiproliferative Activity (IC₅₀)
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Cell Line Cancer Type IC₅₀ (nM)

COG-LL-317
T-cell Acute Lymphoblastic

Leukemia
6.5[5]

LNCaP Prostate Carcinoma 20 - 147[7]

BT474 Breast Carcinoma 50 - 86[7][8]

T47D Breast Carcinoma 72[4][7]

ZR-75-1 Breast Carcinoma 79[4][7]

HCC1954 Breast Carcinoma 119[4][7]

MDA-MB-453 Breast Carcinoma 975[4][7]

Note: IC₅₀ values for inhibition

of GSK3β phosphorylation in

various tumor cells range from

43 to 150 nM.[1][7]

Experimental Protocols
Detailed methodologies for key assays are provided below. For all in vitro studies, GSK690693

is typically dissolved in DMSO to create a 10 mmol/L stock solution before further dilution.[1]

In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of GSK690693 on purified Akt enzymes.

Enzyme Preparation: Use His-tagged full-length Akt1, 2, or 3 expressed and purified from a

baculovirus system.[7]

Enzyme Activation: Activate the purified Akt enzymes using purified PDK1 (to phosphorylate

Thr308) and MK2 (to phosphorylate Ser473).[7]

Inhibitor Pre-incubation: To measure time-dependent inhibition, incubate the activated Akt

enzymes (5-15 nM) with various concentrations of GSK690693 at room temperature for 30

minutes.[7]
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Reaction Initiation: Start the kinase reaction by adding the substrate mixture. The final

reaction should contain:

2 µM ATP[7]

0.15 µCi/µL [γ-33P]ATP[7]

1 µM Peptide Substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)[7]

10 mM MgCl₂[7]

25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, 50 mM KCl[7]

Reaction Incubation & Termination: Incubate the reaction at room temperature for 45

minutes. Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM

EDTA.[7]

Quantification: Allow beads to settle for at least 5 hours. Quantify product formation

(phosphorylated substrate) using a Viewlux Imager or similar scintillation counter.[7]

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a standard

sigmoidal curve.

Cellular Phospho-Substrate Analysis (ELISA)
This assay measures the inhibition of Akt activity within cells by quantifying the phosphorylation

of a downstream target like GSK3β.

Cell Culture: Plate tumor cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat cells with GSK690693 at various concentrations for 1 hour.[1]

Cell Lysis: Lyse the cells to release cellular proteins.

ELISA Protocol:

Coat the ELISA plate with a capture antibody (e.g., anti-GSK3β antibody).[1]
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Add cell lysates to the wells and incubate to allow the capture antibody to bind the target

protein.

Wash the plate to remove unbound material.

Add a detection antibody that recognizes the phosphorylated form of the target (e.g., anti-

phospho-GSK3α/β antibody).[1]

Wash the plate again.

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

Add the enzyme's substrate to produce a detectable signal.

Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

Analysis: Determine IC₅₀ values by plotting the signal against the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo®)
This protocol assesses the antiproliferative effects of GSK690693.

Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic

growth over the assay period and incubate overnight.[7]

Compound Treatment: Treat cells with a serial dilution of GSK690693 (e.g., from 30 µM to

1.5 nM) and incubate for 72 hours.[7]

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add

the reagent to each well (volume equal to the culture medium volume).

Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate

at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate IC₅₀ values from the dose-response curve, representing the

concentration at which cell proliferation is inhibited by 50%.[7]
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Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the induction of apoptosis by GSK690693.

Cell Treatment: Culture cells and treat with GSK690693 at desired concentrations (e.g., >100

nM) for 24-48 hours.[7][8][9]

Cell Collection: Collect both adherent and floating cells and wash with cold PBS.

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide

(PI) according to the manufacturer's protocol (e.g., BD Biosciences).[9]

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of GSK690693 in a living model.

Animal Model: Use immune-compromised mice (e.g., SCID or nude mice).[1][5]

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., BT474, SKOV-3,

LNCaP) to establish xenografts.[1][4]

Treatment: Once tumors are established, randomize mice into treatment and control

(vehicle) groups. Administer GSK690693 daily via intraperitoneal (i.p.) injection (e.g., at 30

mg/kg/day).[1][5]

Efficacy Monitoring: Measure tumor volumes regularly (e.g., 2-3 times per week) with

calipers. Monitor animal body weight and general health.

Pharmacodynamic Analysis: At the end of the study (or at specific time points), collect

tumors to analyze the phosphorylation state of Akt substrates (e.g., GSK3β) by ELISA or

Western blot to confirm target engagement in vivo.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.selleckchem.com/products/GSK690693.html
https://www.medchemexpress.com/GSK-690693.html
https://bio-protocol.org/exchange/minidetail?id=3071128&type=30
https://bio-protocol.org/exchange/minidetail?id=3071128&type=30
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.apexbt.com/gsk690693.html
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.selleckchem.com/products/GSK690693.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Compare the tumor growth rates between the treated and control groups to

determine antitumor activity.[1]

In Vitro / Cellular Evaluation
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Caption: Standard preclinical workflow for evaluating the Akt inhibitor GSK690693.

Summary of In Vivo Antitumor Activity
Daily administration of GSK690693 has demonstrated significant antitumor activity in mice

bearing established human tumor xenografts.[1] It potently inhibits the growth of SKOV-3

ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts, achieving
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maximal tumor growth inhibition of 58% to 75% at a dose of 30 mg/kg/day.[4][8] The inhibitor is

effective regardless of the specific mechanism of Akt activation within the tumor.[1][10]

Consistent with its mechanism, treatment results in an acute and transient increase in blood

glucose, which returns to baseline within 8-10 hours post-administration.[7][8]

Pharmacodynamic studies confirm that GSK690693 administration leads to a dose- and time-

dependent reduction in the phosphorylation of Akt substrates in tumor tissues in vivo.[1][7]

These preclinical results supported the evaluation of GSK690693 in Phase I clinical trials for

cancer patients.[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. rndsystems.com [rndsystems.com]

3. Facebook [cancer.gov]

4. apexbt.com [apexbt.com]

5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing
Program - PMC [pmc.ncbi.nlm.nih.gov]

6. Inhibitor GSK690693 extends Drosophila lifespan via reduce AKT signaling pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. selleckchem.com [selleckchem.com]

8. medchemexpress.com [medchemexpress.com]

9. Cell apoptosis assay [bio-protocol.org]

10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models
Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]

11. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [A Technical Guide to the Pan-Akt Inhibitor GSK690693].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8075322#gsk690693-pan-akt-inhibitor-function]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.apexbt.com/gsk690693.html
https://www.medchemexpress.com/GSK-690693.html
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://www.selleckchem.com/products/GSK690693.html
https://www.medchemexpress.com/GSK-690693.html
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.selleckchem.com/products/GSK690693.html
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://aacrjournals.org/cancerres/article/68/9_Supplement/LB-68/549466/AKT-inhibitor-GSK690693-Preliminary-results-from
https://www.benchchem.com/product/b8075322?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://www.rndsystems.com/products/gsk-690693_4144
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-akt-kinase-inhibitor-gsk690693
https://www.apexbt.com/gsk690693.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965797/
https://pubmed.ncbi.nlm.nih.gov/35065134/
https://pubmed.ncbi.nlm.nih.gov/35065134/
https://www.selleckchem.com/products/GSK690693.html
https://www.medchemexpress.com/GSK-690693.html
https://bio-protocol.org/exchange/minidetail?id=3071128&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://aacrjournals.org/cancerres/article/68/9_Supplement/LB-68/549466/AKT-inhibitor-GSK690693-Preliminary-results-from
https://www.benchchem.com/product/b8075322#gsk690693-pan-akt-inhibitor-function
https://www.benchchem.com/product/b8075322#gsk690693-pan-akt-inhibitor-function
https://www.benchchem.com/product/b8075322#gsk690693-pan-akt-inhibitor-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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